molecular formula C4H3Cl2NOS B3389901 (3,4-Dichloroisothiazol-5-yl)methanol CAS No. 944281-39-4

(3,4-Dichloroisothiazol-5-yl)methanol

Cat. No. B3389901
M. Wt: 184.04 g/mol
InChI Key: DVPGIHUMECXCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394836B2

Procedure details

A mixture of 3,4-dichloroisothiazole-5-carboxylic acid (2.0 g) and toluene (20 mL) was treated with thionyl chloride (5.0 mL) and N,N-dimethylformamide (0.5 mL), and the resulting mixture was heated at 100° C. for 16 hours. The mixture was concentrated under reduced pressure and the residue was dissolved in tetrahydrofuran (5.0 mL). The mixture was cooled to −78° C. and treated dropwise over a period of 1 hour with a 2.0 M solution of sodium borohydride in N,N-dimethylformamide (8.5 mL). The mixture was stirred at −78° C. for 5 minutes, diluted with 1.0 M aqueous hydrochloric acid solution and extracted with ethyl acetate. The combined organic extract was washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a mixture of cyclohexane and dichloromethane (1:0 to 0:1 by volume) to afford the title compound as a pale yellow solid (1.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8](O)=[O:9])[S:4][N:3]=1.C1(C)C=CC=CC=1.S(Cl)(Cl)=O>CN(C)C=O>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH2:8][OH:9])[S:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (5.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
ADDITION
Type
ADDITION
Details
treated dropwise over a period of 1 hour with a 2.0 M solution of sodium borohydride in N,N-dimethylformamide (8.5 mL)
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with 1.0 M aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane and dichloromethane (1:0 to 0:1 by volume)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.